Sodium 2-(3-methoxypyridin-2-yl)butanoate is a sodium salt of a derivative of butanoic acid, featuring a pyridine ring substituted with a methoxy group. Its molecular formula is CHNNaO, and it has a molecular weight of 217.20 g/mol. This compound is recognized for its potential biological activities and applications in various scientific fields, including organic synthesis and medicinal chemistry.
The compound can be sourced through chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications .
Sodium 2-(3-methoxypyridin-2-yl)butanoate is classified as an organic sodium salt and falls under the broader category of carboxylic acid derivatives. It is particularly noted for its pyridine moiety, which contributes to its unique chemical properties and potential biological activities.
The synthesis of Sodium 2-(3-methoxypyridin-2-yl)butanoate typically involves the reaction of 3-methoxypyridine with butanoic acid in the presence of a sodium base. The reaction conditions generally include:
Sodium 2-(3-methoxypyridin-2-yl)butanoate features a pyridine ring with a methoxy substituent at the 3-position and a butanoate side chain. The molecular structure can be represented as follows:
The presence of the methoxy group enhances solubility and reactivity, making it suitable for various applications .
Sodium 2-(3-methoxypyridin-2-yl)butanoate can undergo several chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium hydroxide | Aqueous solution |
These reactions highlight the versatility of Sodium 2-(3-methoxypyridin-2-yl)butanoate in organic synthesis .
The mechanism of action for Sodium 2-(3-methoxypyridin-2-yl)butanoate involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact targets depend on the context of its application, which may include antimicrobial or anti-inflammatory effects .
Relevant data indicate that the compound exhibits favorable solubility characteristics that enhance its applicability in pharmaceutical formulations .
Sodium 2-(3-methoxypyridin-2-yl)butanoate has numerous applications across various scientific disciplines:
These applications underscore the compound's significance in advancing research and development across multiple fields .
The pyridine ring serves as a critical pharmacophore in sodium 2-(3-methoxypyridin-2-yl)butanoate, with substitution patterns dictating target engagement efficiency. Systematic SAR studies reveal that ortho-positioning of the butanoate side chain (C2 position) creates optimal geometry for binding to enzymatic active sites, particularly those with hydrophobic pockets. Meta-substitutions (C3 position) accommodate sterically demanding groups like methoxy without significant activity loss, while para-substitutions (C4 position) diminish binding affinity by ~60% due to altered dipole orientation [2]. Nitrogen protonation state modulation through C5 electron-withdrawing groups (e.g., -CF₃) enhances cellular permeability but reduces aqueous solubility by 40%, necessitating strategic balance in drug design [5].
Table 1: Biological Activity of Pyridine Ring Substitutions
Substitution Position | Functional Group | Relative Binding Affinity (%) | LogP Change |
---|---|---|---|
C2 (reference) | H | 100 | 0.00 |
C3 | OCH₃ | 92 | -0.15 |
C4 | OCH₃ | 38 | -0.12 |
C5 | CF₃ | 87 | +0.82 |
C6 | OCH₃ | 15 | -0.18 |
Methoxy group orientation directly influences molecular recognition through steric and electronic effects. The 3-methoxy configuration enables hydrogen bonding with histidine residues in ATP-binding pockets (Kd = 2.3 μM), whereas 2-methoxy isomers exhibit torsional strain that increases dissociation constants by 3.5-fold (Kd = 8.1 μM) [7]. Demethylation to the hydroxyl analog improves solubility (LogP reduction: 0.8 units) but abolishes activity due to premature glucuronidation. Quantum mechanical modeling confirms that 3-methoxy orientation permits π-stacking with tyrosine residues at 3.4Å distance, contributing ~30% of total binding energy [2].
Backbone length modulation proves pivotal for optimizing target specificity and metabolic stability:
Table 2: Backbone Modification Effects on Pharmacological Properties
Backbone Structure | Chain Length | PI3Kγ IC₅₀ (μM) | EGFR Kd (nM) | Microsomal Stability (t½, min) |
---|---|---|---|---|
Propionate | C3 | 14.2 | 42 | 38 |
Butanoate | C4 | 0.8 | 187 | >120 |
Valerate | C5 | 3.1 | >1000 | 67 |
Strategic heterocyclic fusion at the pyridine C4-C5 bond enhances blood-brain barrier (BBB) penetration and metabolic resistance:
Table 3: Pharmacokinetic Parameters of Key Heterocyclic Derivatives
Heterocycle Type | Cloral (mL/min/kg) | Vd (L/kg) | F (%) | BBB Permeability (PS, μL/min) |
---|---|---|---|---|
Parental Pyridine | 45 | 0.8 | 22 | 0.6 |
Imidazopyridine | 28 | 2.1 | 63 | 18.7 |
Pyrimidinone Hybrid | 17 | 5.3 | 81 | 2.4 |
Quinoline-Type | 32 | 12.0 | 47 | 0.9 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: